molecular formula C13H15N3O4S B5473234 ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate

ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate

Cat. No.: B5473234
M. Wt: 309.34 g/mol
InChI Key: PECCRGYZVRPNSW-UHFFFAOYSA-N
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Description

Ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is a complex organic compound featuring both isoxazole and isothiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) catalysts . The isothiazole ring can be formed through similar cyclization reactions involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the heterocyclic rings .

Scientific Research Applications

Ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate involves its interaction with specific molecular targets. The compound’s heterocyclic rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate is unique due to the combination of isoxazole and isothiazole rings in its structure. This dual-ring system provides a diverse range of chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 5-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-3-methyl-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-5-19-13(18)10-7(3)16-21-12(10)14-11(17)9-6(2)15-20-8(9)4/h5H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECCRGYZVRPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1C)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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